3-(2-methylpropyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
This compound features a tetrahydroquinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring linked to a 4-(methylsulfanyl)phenyl group and a 2-methylpropyl side chain. The methylsulfanyl group may enhance lipophilicity, influencing pharmacokinetics such as membrane permeability and metabolic stability. Synthetic routes for analogous compounds often involve cycloaddition reactions and spectroscopic validation (e.g., NMR, IR, mass spectrometry) .
Properties
IUPAC Name |
3-(2-methylpropyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14(2)12-26-21(27)17-6-4-5-7-18(17)25(22(26)28)13-19-23-20(24-29-19)15-8-10-16(30-3)11-9-15/h4-11,14H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUAKLQFBXEONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methylpropyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule with potential biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core substituted with a methylsulfanyl group and an oxadiazole moiety , which are known to influence its biological activity. The structural formula can be represented as follows:
This indicates the presence of multiple functional groups that may contribute to its interaction with biological targets.
Pharmacological Effects
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, compounds containing tetrahydroquinazoline derivatives have shown the ability to scavenge free radicals effectively, suggesting potential protective effects against oxidative stress .
- Anticancer Properties : Some derivatives of tetrahydroquinazoline have been investigated for their anticancer activity. Studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways .
- Anti-inflammatory Effects : The presence of the oxadiazole ring is often associated with anti-inflammatory activity. Compounds similar to the one have been reported to inhibit pro-inflammatory cytokines, thus reducing inflammation .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may interact with enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : The compound could potentially bind to specific receptors, influencing cellular signaling pathways related to growth and apoptosis.
Study 1: Antioxidant Activity Assessment
A study evaluating the antioxidant capacity of related tetrahydroquinazolines revealed that these compounds significantly reduced lipid peroxidation in vitro. The study used various assays, including DPPH radical scavenging and ABTS assays, demonstrating a strong correlation between structure and antioxidant efficacy .
Study 2: Anticancer Efficacy in Cell Lines
Another investigation focused on the anticancer properties of a similar compound demonstrated that treatment with the tetrahydroquinazoline derivative led to a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Study 3: Anti-inflammatory Activity
Research on a related compound showed promising anti-inflammatory effects in animal models of arthritis. The compound significantly reduced paw swelling and serum levels of inflammatory markers (e.g., TNF-alpha) compared to control groups .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
This compound is part of a class of oxadiazole derivatives , which have been studied for their pharmacological properties. Research indicates that oxadiazoles exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The specific structure of this compound suggests potential efficacy in treating neurodegenerative diseases.
Neurodegenerative Disease Treatment
Recent studies have highlighted the role of tau protein aggregation in neurodegenerative disorders such as Alzheimer's disease. Compounds similar to the one have shown promise in inhibiting tau aggregation, thus potentially offering therapeutic benefits for conditions like Alzheimer's and progressive supranuclear palsy. The incorporation of oxadiazole moieties has been linked to enhanced interaction with tau proteins, suggesting a mechanism for neuroprotection .
Anticancer Activity
The anticancer properties of compounds containing the tetrahydroquinazoline scaffold have been documented extensively. In vitro studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines.
Case Study: Cell Line Testing
In a recent study involving a series of synthesized quinazoline derivatives, several compounds exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for some derivatives ranged from 1.9 to 7.52 µg/mL, indicating promising anticancer potential . These findings suggest that the compound may also possess similar anticancer properties due to its structural components.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups that enhance biological activity. Understanding the structure-activity relationship is crucial for optimizing its pharmacological effects.
Synthetic Pathways
The synthesis often utilizes methodologies such as:
- Michael addition reactions to introduce sulfanyl groups.
- Cyclization processes to form the tetrahydroquinazoline structure.
These synthetic strategies are essential for producing analogs with improved efficacy and selectivity .
Toxicological Studies
While exploring the therapeutic applications of this compound, it is also vital to assess its safety profile through toxicological studies. Preliminary assessments should focus on:
- Cytotoxicity against normal cell lines.
- In vivo toxicity evaluations to understand potential side effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Core Scaffolds :
- Target Compound : Tetrahydroquinazoline-2,4-dione with 1,2,4-oxadiazole.
- Analog 1 : 1,2,4-Triazole derivatives (e.g., 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones) .
- Analog 2 : Oxadiazole-oxazine hybrids (e.g., 5,6,8,8a-tetrahydro-[1,2,4]oxadiazole[3,2-c][1,4]oxazine) .
Key Substituents :
- The target’s 4-(methylsulfanyl)phenyl group contrasts with analogs bearing aryl or dinitromethyl groups. Sulfur-containing substituents often improve lipophilicity compared to nitro or hydroxyl groups .
Bioactivity Trends
The target’s oxadiazole ring may enhance DNA intercalation or enzyme inhibition compared to triazole-based analogs, which exhibit broader antiviral effects .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and molecular fingerprinting (), the target compound was compared to known bioactive molecules:
- SAHA (Vorinostat): A histone deacetylase (HDAC) inhibitor with ~70% similarity to aglaithioduline . The target’s quinazoline core may share HDAC8 binding motifs, though its oxadiazole group could alter selectivity.
- Aglaithioduline : Exhibited Tc > 0.7 with SAHA, suggesting comparable pharmacokinetic properties (e.g., logP, molecular weight) . The target’s methylsulfanyl group may increase logP vs. SAHA’s hydroxamate moiety, impacting bioavailability.
Pharmacokinetic and Toxicity Predictions
This contrasts with triazole derivatives, which balance lipophilicity and solubility for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
